7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol
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Overview
Description
Carbonyldiimidazole . It is an organic compound with the molecular formula C₇H₆N₄O . This compound is a white crystalline solid and is widely used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbonyldiimidazole can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a byproduct, which is removed along with the solvent to yield the crystalline product in approximately 90% yield .
Industrial Production Methods: In industrial settings, the preparation of carbonyldiimidazole follows the same synthetic route but on a larger scale. The process involves careful handling of phosgene, a highly toxic gas, and the use of anhydrous conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Carbonyldiimidazole undergoes several types of chemical reactions, including:
Amidation: It reacts with amines to form amides.
Carbamation: It reacts with alcohols to form carbamates.
Urea Formation: It reacts with amines to form ureas.
Common Reagents and Conditions:
Amines: Used in amidation and urea formation reactions.
Alcohols: Used in carbamation reactions.
Anhydrous Conditions: Essential for maintaining the reactivity of carbonyldiimidazole.
Major Products:
Amides: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of carbonyldiimidazole involves its role as a coupling reagent. It activates carboxylic acids by forming an intermediate imidazolide, which then reacts with nucleophiles such as amines or alcohols to form the desired amide or ester products. This process is facilitated by the nucleophilic attack of the imidazole ring on the carbonyl carbon of the carboxylic acid .
Comparison with Similar Compounds
Phosgene: Used in the synthesis of carbonyldiimidazole but is highly toxic.
Imidazole: A precursor in the synthesis of carbonyldiimidazole.
N,N’-Dicyclohexylcarbodiimide: Another coupling reagent used in peptide synthesis.
Uniqueness: Carbonyldiimidazole is unique due to its dual role as both a nucleophile and a base in its reactions. It is less reactive than acid chlorides but more easily handled and avoids the use of hazardous reagents like thionyl chloride .
Properties
IUPAC Name |
7-(benzotriazol-2-yl)-5-methyl-1,3-benzoxazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4OS/c1-8-6-11-13(19-14(20)15-11)12(7-8)18-16-9-4-2-3-5-10(9)17-18/h2-7H,1H3,(H,15,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAULQVDMLNFNTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)N3N=C4C=CC=CC4=N3)OC(=N2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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